
3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN4O2S and its molecular weight is 408.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C20H19ClF N5O2
- Molecular Weight : 415.8 g/mol
- CAS Number : 1797217-49-2
This sulfonamide derivative features a chloro and fluorine substituent, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in cell signaling pathways. The presence of the piperidine ring and the cyanopyridine moiety suggests potential interactions with receptors or enzymes related to cancer pathways.
In Vitro Studies
Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have shown that it inhibits cell proliferation in gastric carcinoma models.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
GTL-16 (Gastric) | 0.30 | Met kinase inhibition |
MCF7 (Breast Cancer) | 0.50 | Apoptosis induction |
A549 (Lung Cancer) | 0.45 | Cell cycle arrest |
In Vivo Studies
In animal models, the compound demonstrated tumor stasis in xenograft models when administered orally, indicating its potential for systemic use in cancer therapy.
Case Studies
-
Gastric Carcinoma Model
- Study Design : GTL-16 xenograft model in mice.
- Findings : Complete tumor stasis was observed at a dosage of 10 mg/kg over a two-week period.
- : The compound effectively inhibits tumor growth through Met kinase pathway modulation.
-
Breast Cancer Model
- Study Design : MCF7 cells treated with varying concentrations.
- Findings : Induction of apoptosis was confirmed via flow cytometry analysis.
- : Suggests a dual mechanism involving both proliferation inhibition and apoptosis.
Pharmacokinetics
The pharmacokinetic profile shows that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration. Its half-life is approximately 6 hours, allowing for effective dosing schedules in therapeutic applications.
Safety and Toxicology
Toxicological assessments reveal that the compound has a high therapeutic index, with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide exhibit promising anticancer properties. The structural components allow for interaction with specific cellular targets involved in cancer progression.
- Case Study: A study published in Nature Reviews Cancer highlighted the efficacy of piperidine derivatives in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the piperidine structure can enhance potency against various cancer cell lines .
-
Neuropharmacology
- The compound's piperidine structure is known to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications, particularly in treating neurodegenerative diseases.
- Research Insight: A publication in Journal of Medicinal Chemistry discussed the role of similar compounds as inhibitors of acetylcholinesterase, which is crucial for managing Alzheimer's disease symptoms .
-
Antimicrobial Properties
- Preliminary investigations suggest that the sulfonamide group may contribute to antimicrobial activity, making this compound a potential candidate for developing new antibiotics.
- Evidence: Research presented at the American Society for Microbiology Conference indicated that sulfonamide derivatives showed significant antibacterial effects against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:
Structural Modification | Effect on Activity |
---|---|
Addition of fluorine atom | Increased lipophilicity and cellular permeability |
Variation of the piperidine substituent | Altered receptor binding affinity |
Modifications to the sulfonamide group | Enhanced antimicrobial potency |
Toxicological Studies
Toxicological assessments are essential to evaluate the safety profile of this compound. Studies have focused on:
- Acute Toxicity Tests: Evaluating dose-dependent effects in animal models.
- Chronic Toxicity Studies: Long-term administration trials to assess potential organ toxicity.
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c19-16-10-15(3-4-17(16)20)27(25,26)23-12-13-5-8-24(9-6-13)18-14(11-21)2-1-7-22-18/h1-4,7,10,13,23H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADRSIAOUSUNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.